molecular formula C19H14N2O B15210915 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline CAS No. 923268-34-2

4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline

Cat. No.: B15210915
CAS No.: 923268-34-2
M. Wt: 286.3 g/mol
InChI Key: FHAXNSQGJNHKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline is a complex organic compound that features a pyridine ring, an isobenzofuran moiety, and an aniline group

Properties

CAS No.

923268-34-2

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

4-(3-pyridin-4-yl-2-benzofuran-1-yl)aniline

InChI

InChI=1S/C19H14N2O/c20-15-7-5-13(6-8-15)18-16-3-1-2-4-17(16)19(22-18)14-9-11-21-12-10-14/h1-12H,20H2

InChI Key

FHAXNSQGJNHKRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)C3=CC=NC=C3)C4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Aniline Group Reactivity

The primary amine (-NH2_2) in the aniline moiety enables diverse transformations:

N-Arylation Reactions

Pd-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is a key method to functionalize the aniline group. For example:

  • Reaction with aryl halides : Under Pd catalysis (e.g., Pd(OAc)2_2/Xantphos), the aniline can couple with aryl bromides to form diarylamines (see ).

  • Example protocol :

    ReagentConditionsProductYieldSource
    Aryl bromide, Pd(OAc)2_2, Xantphos, Cs2_2CO3_3Toluene, 110°C, 24 hBiaryl amine derivatives62–99%

Diazotization and Subsequent Reactions

The aniline can be converted to a diazonium salt (NaNO2_2, HCl), enabling:

  • Sandmeyer reaction : Formation of aryl halides (Cl, Br, I).

  • Coupling with phenols/amines : Synthesis of azo dyes.

Benzofuran Core Reactivity

The benzofuran ring participates in electrophilic substitutions (e.g., nitration, sulfonation) and ring-opening processes:

Electrophilic Substitution

  • Nitration : Using HNO3_3/H2_2SO4_4 introduces nitro groups at electron-rich positions (C-5 or C-7 of benzofuran).

  • Halogenation : Bromine (Br2_2) in acetic acid adds halogens to the aromatic ring.

Ring-Opening Reactions

Under acidic conditions (e.g., H2_2SO4_4), the furan ring may cleave to form diketones or carboxylic acids .

Pyridinyl Substituent Reactivity

The pyridine ring undergoes:

Coordination with Transition Metals

Pyridine’s lone pair facilitates metal complexation (e.g., Cu, Pd), enabling catalytic cycles in cross-coupling reactions .

Nucleophilic Aromatic Substitution

Electron-withdrawing groups (e.g., NO2_2) activate pyridine for substitution with amines or thiols.

Multi-Component Reactions

The tripartite structure allows participation in cascade reactions:

Microwave-Assisted Cyclization

In DMF with acid promoters (e.g., AcOH), the compound may engage in bicyclization to form fused heterocycles (e.g., pyrazolo[3,4-b]pyridines), as demonstrated in analogous systems .

Cs2_22CO3_33-Mediated Coupling

Cs2_2CO3_3 in DMF promotes rapid C–C/C–O bond formation at room temperature (e.g., coupling with 2-bromoacetophenones) .

Fluorescent Materials

Reaction with malononitrile under microwave conditions yields conjugated alkenes or pyridine-fused benzofurans with strong fluorescence .

Reaction Optimization Insights

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for C–N coupling .

  • Catalyst systems : Pd-based catalysts (e.g., Pd(OAc)2_2) with bulky phosphine ligands (Xantphos) improve yields in arylations .

Future Research Directions

  • C–H activation : Direct functionalization of the benzofuran C–H bonds using Ru or Rh catalysts.

  • Bioconjugation : Leveraging the amine group for peptide coupling or prodrug design.

Scientific Research Applications

The applications of 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline are not explicitly detailed in the provided search results; however, the results do offer some context regarding similar compounds and related applications.

Chemical Information

  • The molecular formula for 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline is C19H14N2O, with an average mass of 286.334 g/mol .

Related Research Areas

  • Antistaphylococcal Agents: Research on triazole-based molecular hybrids shows that [2-(3-R-1H-[1,2,4]-triazol-5-yl)phenyl]amines exhibit significant antistaphylococcal activity and are worthy of further study as effective antibacterial agents . The presence of cycloalkyl or electron-rich heterocyclic fragments in the third position of the triazole ring is essential for antibacterial activity. The introduction of a methyl group into the aniline moiety can enhance activity .
  • M4 Muscarinic Acetylcholine Receptor Modulators: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one compounds, which are allosteric modulators of the M4 muscarinic acetylcholine receptor, may have utility in treating neurological and psychiatric disorders such as Alzheimer’s disease and schizophrenia .
  • Late-Stage Difluoromethylation: Difluoromethylation processes based on X–CF2H bond formation, where X is C(sp), C(sp2), C(sp3), are areas of interest .
  • C=N Bond Formation: A fast and catalyst-free protocol to form C=N double bonds through the condensation of primary amines or hydrazine with electron-deficient aldehydes has been reported .

Mechanism of Action

The mechanism of action of 4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial, antiviral, and anticancer properties. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline has the molecular formula C19H14N2O and features a complex structure that includes a pyridine ring fused with a benzofuran moiety. This unique arrangement is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing pyridine and benzofuran moieties often exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar pyridine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzofuran unit in 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline may enhance its antimicrobial efficacy due to synergistic effects observed in other compounds with similar structures .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]anilineS. aureusTBD
2-(Pyridin-4-yl)benzofuranE. coliTBD
3-(Pyridin-4-yl)benzothiazoleK. pneumoniaeTBD

Note: MIC values for 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline are currently under investigation.

Antiviral Activity

The antiviral potential of pyridine derivatives has been explored in the context of emerging viral threats, including those associated with respiratory infections. Compounds with similar structures have shown promise in inhibiting viral replication and could serve as lead compounds for developing new antiviral agents .

Anticancer Properties

The anticancer activity of 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline is another area of interest. Research has indicated that derivatives containing both pyridine and benzofuran rings can inhibit specific cancer cell lines by interfering with cell proliferation pathways. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell types, suggesting that 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline may exhibit similar properties .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]anilineMCF7 (Breast)TBD
Pyridine-based derivativeHeLa (Cervical)TBD
Benzofuran derivativeA549 (Lung)TBD

Note: IC50 values for 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline are pending further investigation.

The precise mechanism by which 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline exerts its biological effects remains to be fully elucidated. However, studies suggest that it may interact with specific enzymes or receptors involved in microbial growth and cancer cell proliferation. For instance, the inhibition of kinases involved in signaling pathways critical for cell survival and division has been noted in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.